N-butyl-3-(trifluoromethyl)aniline
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Overview
Description
N-butyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring and a butyl group attached to the nitrogen atom of the aniline. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butyl-3-(trifluoromethyl)aniline can be synthesized through various methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-butyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products: The major products formed from these reactions include nitro derivatives, trifluoromethyl alcohols, and various substituted anilines .
Scientific Research Applications
N-butyl-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the butyl group, which can influence its reactivity and applications.
N-butyl-aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-ethyl-3-(trifluoromethyl)aniline: Similar structure but with an ethyl group instead of a butyl group, leading to variations in its chemical behavior.
Uniqueness: N-butyl-3-(trifluoromethyl)aniline is unique due to the combined presence of the butyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-butyl-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-2-3-7-15-10-6-4-5-9(8-10)11(12,13)14/h4-6,8,15H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGOBOMWRYVVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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